7-Bromo-6-methyl-2-propylquinoline-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-methyl-2-propylquinoline-4-ol is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-2-propylquinoline-4-ol typically involves the bromination of 6-methyl-2-propylquinoline-4-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methyl-2-propylquinoline-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
7-Bromo-6-methyl-2-propylquinoline-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-2-propylquinoline-4-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinoline-4-ol: Lacks the bromine substituent, leading to different chemical reactivity and biological activity.
7-Chloro-6-methyl-2-propylquinoline-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
2-Propylquinoline-4-ol: Lacks both the bromine and methyl substituents, resulting in different chemical behavior.
Uniqueness
7-Bromo-6-methyl-2-propylquinoline-4-ol is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical properties and potential biological activities. These structural features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
1189105-97-2 |
---|---|
Molecular Formula |
C13H14BrNO |
Molecular Weight |
280.16 g/mol |
IUPAC Name |
7-bromo-6-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-9-6-13(16)10-5-8(2)11(14)7-12(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
CURCKGNXTDZFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C(=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.